molecular formula C18H29N3O B7922536 (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide

Numéro de catalogue: B7922536
Poids moléculaire: 303.4 g/mol
Clé InChI: MBHIXGUSEKELLO-DJNXLDHESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide” is a chiral amide derivative characterized by a butyramide backbone substituted with a benzyl-pyrrolidinylmethyl group.

Propriétés

IUPAC Name

(2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20(3)11-16-9-10-21(13-16)12-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t16?,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHIXGUSEKELLO-DJNXLDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Attachment of the Butyramide Moiety: The final step involves the formation of the butyramide group through an amidation reaction, where an amine reacts with a butyric acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

The compound (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide , often referred to in scientific literature by its structural components, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Structure and Properties

  • IUPAC Name : (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide
  • Molecular Formula : C15_{15}H22_{22}N2_{2}O
  • Molecular Weight : 250.35 g/mol

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, contributing to its biological activity.

Medicinal Chemistry

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Neuropharmacology

Research indicates that compounds with pyrrolidine moieties exhibit significant interactions with neurotransmitter systems. For example, derivatives of this compound have been explored as potential treatments for neurodegenerative diseases due to their ability to modulate dopamine and serotonin receptors .

Antiviral Activity

Preliminary studies suggest that similar pyrrolidine derivatives may inhibit viral proteases, which are critical for the replication of viruses such as HIV. The design of inhibitors based on this structure has shown promising results in vitro, indicating potential for further development as antiviral agents .

Synthetic Applications

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various modifications, making it a versatile building block in organic synthesis.

Biological Studies

Recent investigations have focused on the compound's effects on cellular pathways and its potential role in cancer therapy. The ability of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide to influence apoptosis and cell proliferation is currently under study .

Table 1: Summary of Case Studies Involving (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide

Study ReferenceFocus AreaKey Findings
NeuropharmacologyModulation of neurotransmitter systems; potential antidepressant effects.
Antiviral ActivityInhibition of HIV protease; promising in vitro results.
Cancer ResearchInduction of apoptosis in cancer cell lines; mechanism under investigation.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative purposes:

(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide

  • CAS : 1308637-71-9
  • Molecular Formula : C₁₄H₁₉N₃O
  • Molecular Weight : 245.32 g/mol
  • Key Differences: The benzyl group is substituted with a cyano group at the para position, introducing strong electron-withdrawing effects. This may reduce basicity compared to the unsubstituted benzyl group in the target compound. Biological Implications: The cyano group could enhance binding to electron-deficient pockets in target proteins, though this is speculative without activity data .

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

  • CAS : 926230-08-2
  • Key Differences: Substituents include an isopropyl group and a methyl-pyrrolidinylmethyl group. The isopropyl group increases steric bulk, which might hinder interactions with compact binding sites. The pyrrolidine ring is substituted with a methyl group instead of benzyl, reducing aromaticity and lipophilicity.

2-Amino-N-(2,2,2-trifluoroethyl)acetamide

  • Patent Reference : WO 2012/047543 (2012)
  • Key Differences :
    • Simplified acetamide backbone (vs. butyramide) with a trifluoroethyl group. The trifluoro moiety introduces high electronegativity, likely enhancing metabolic stability but reducing solubility.
    • Synthesis : Patented preparation methods focus on trifluoroethyl derivatives, highlighting industrial interest in fluorinated amides for pharmaceutical applications .

Structural and Functional Analysis Table

Compound Name Backbone Key Substituents Molecular Weight (g/mol) Notable Features
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide Butyramide Benzyl-pyrrolidinylmethyl, dimethyl Not provided Chiral centers, aromatic pyrrolidine
(S)-2-Amino-N-(4-cyano-benzyl)-3,N-dimethyl-butyramide Butyramide 4-cyano-benzyl, dimethyl 245.32 Electron-withdrawing cyano group
(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide Butyramide Isopropyl, methyl-pyrrolidinylmethyl Not provided Increased steric bulk, dual chiral centers
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Acetamide Trifluoroethyl Not provided Fluorinated, metabolic stability

Activité Biologique

(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by the following chemical structure:

C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}

It features a pyrrolidine moiety, which is significant for its biological interactions. The presence of the benzyl group and the dimethyl butyramide enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

1. Neuronal Nitric Oxide Synthase Inhibition

One of the primary areas of research surrounding compound 1 is its role as an inhibitor of neuronal nitric oxide synthase (nNOS). Studies have shown that derivatives similar to compound 1 exhibit potent inhibitory activity against nNOS, which is crucial for various neurological functions and has implications in neuroprotection strategies.

  • Selectivity : Certain analogs have demonstrated over 1000-fold selectivity for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) .
  • Mechanism : The binding conformation of these compounds suggests unique interactions that stabilize enzyme flexibility, creating new binding sites for ligands .

2. Anticancer Activity

Recent investigations have indicated that compounds with similar structural features to compound 1 may possess anticancer properties. For instance, some benzyl-pyrrolidine derivatives have shown submicromolar antiproliferative activity in pancreatic cancer cell lines (MIA PaCa-2) by modulating mTORC1 signaling pathways .

  • Mechanism of Action : These compounds disrupt autophagic flux by interfering with mTORC1 reactivation, leading to increased accumulation of autophagic markers like LC3-II .

Structure-Activity Relationship (SAR)

The SAR studies conducted on compounds related to compound 1 reveal critical insights into how structural variations influence biological activity:

Structural Feature Effect on Activity
Benzyl groupEnhances lipophilicity and receptor binding affinity
Pyrrolidine ringEssential for nNOS inhibition; modifications can alter selectivity
Dimethyl groupImproves metabolic stability

These findings underscore the importance of specific functional groups in optimizing the pharmacological profile of these compounds.

Case Study 1: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of nNOS inhibitors, a compound structurally related to compound 1 was administered to rodents subjected to ischemic injury. Results indicated a significant reduction in neuronal death and improved recovery outcomes compared to control groups. This suggests that targeting nNOS may be a viable strategy in stroke management.

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer potential of a derivative of compound 1 in vitro against various cancer cell lines. The results demonstrated that the compound induced apoptosis and inhibited cell proliferation significantly, highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic routes are commonly employed for (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-3,N-dimethyl-butyramide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, including amide coupling and chiral resolution. For example, analogous pyrrolidine derivatives are synthesized using ethanol as a solvent with piperidine catalysis at 0–5°C for 2 hours to control stereochemistry and minimize side reactions . Optimization may include:

  • Temperature control : Low temperatures (0–5°C) reduce racemization risks in chiral intermediates.
  • Catalyst selection : Piperidine enhances nucleophilic attack in amide bond formation.
  • Purification : Column chromatography with silica gel or recrystallization improves enantiomeric purity.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm stereochemistry and substituent positions (e.g., benzyl-pyrrolidine protons at δ 2.5–3.5 ppm) .
  • FT-IR : Amide C=O stretching vibrations (~1650–1700 cm1^{-1}) and NH bending (~1550 cm1^{-1}) .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. How should researchers handle safety and storage of this compound?

Based on structurally similar compounds:

  • Handling : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s conformational dynamics?

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) by analyzing interactions between the benzyl-pyrrolidine moiety and hydrophobic pockets .
  • DFT calculations : Optimize geometry and calculate vibrational frequencies to validate experimental spectroscopic data .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Example approach:

Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times.

Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from rapid degradation .

Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl substituents) to identify critical pharmacophores.

Q. How can chiral purity be maintained during large-scale synthesis?

  • Chiral auxiliaries : Introduce temporary stereochemical control groups during synthesis .
  • Asymmetric catalysis : Use chiral catalysts (e.g., BINOL-derived ligands) for enantioselective steps.
  • HPLC monitoring : Employ chiral columns (e.g., Chiralpak AD-H) to track enantiomeric excess (ee) ≥98% .

Q. What crystallographic techniques are suitable for elucidating its solid-state structure?

  • Single-crystal X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks. For related pyrrolidine derivatives, intramolecular N–H⋯N and C–H⋯π interactions stabilize crystal packing .
  • Powder XRD : Assess polymorphism or hydrate formation under varying humidity.

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Synthesize analogs with modified benzyl groups (e.g., 4-methoxybenzyl) to test electronic effects.
  • Bioisosteric replacement : Replace the butyramide moiety with sulfonamide or urea groups to evaluate potency changes .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrrolidine Derivatives

ParameterOptimal ConditionReference
SolventEthanol
Temperature0–5°C
CatalystPiperidine
Reaction Time2 hours
Purification MethodColumn chromatography

Q. Table 2. Spectroscopic Benchmarks

TechniqueDiagnostic FeatureReference
1H^1H NMRPyrrolidine protons: δ 2.5–3.5 ppm
FT-IRAmide C=O stretch: ~1680 cm1^{-1}
HRMS[M+H]+^+ m/z calculated vs. observed

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.